molecular formula C11H15N3O2 B187737 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline CAS No. 347355-84-4

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B187737
CAS No.: 347355-84-4
M. Wt: 221.26 g/mol
InChI Key: FEBLWQMPDLWAAM-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is an organic compound characterized by the presence of a pyrrolidine ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the pyrrolidine ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline typically involves the nitration of 2-methyl-5-(pyrrolidin-1-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

Major Products Formed:

    Reduction: 2-Methyl-4-amino-5-(pyrrolidin-1-yl)aniline.

    Oxidation: 2-Methyl-4-nitroso-5-(pyrrolidin-1-yl)aniline.

    Substitution: Halogenated or sulfonated derivatives of the parent compound.

Scientific Research Applications

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the binding affinity of the compound to its targets, contributing to its overall activity.

Comparison with Similar Compounds

    2-Methyl-4-nitroaniline: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

    4-Nitro-5-(pyrrolidin-1-yl)aniline: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Methyl-5-(pyrrolidin-1-yl)aniline:

Uniqueness: 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the combination of the nitro group and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-nitro-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLWQMPDLWAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346064
Record name 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347355-84-4
Record name 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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